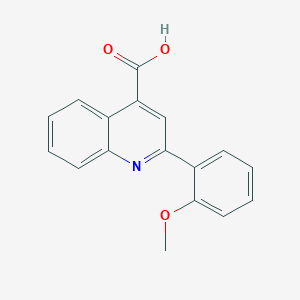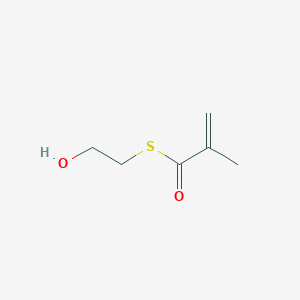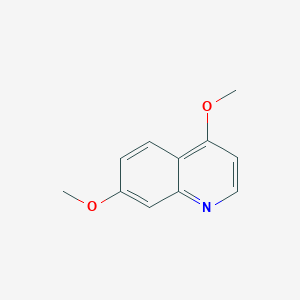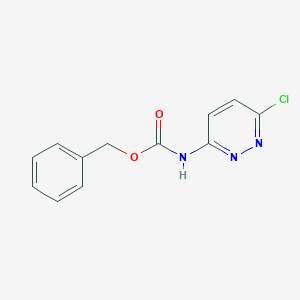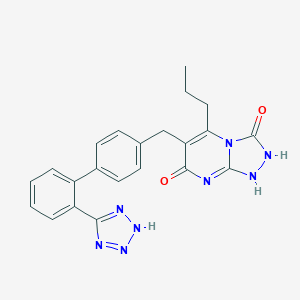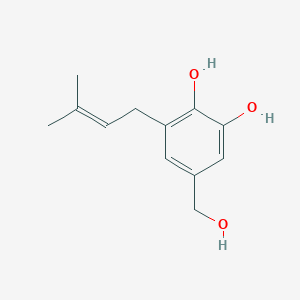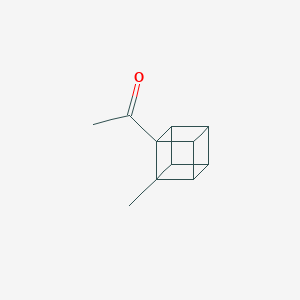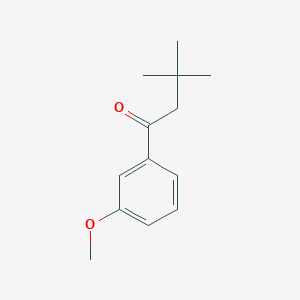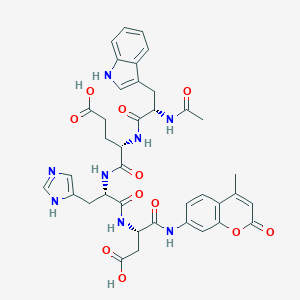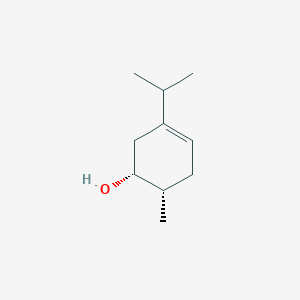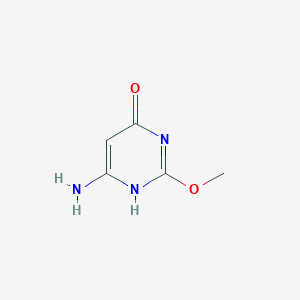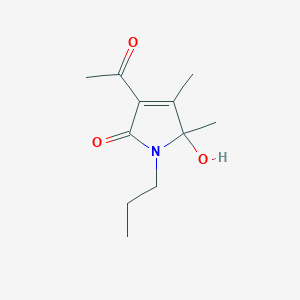
2H-Pyrrol-2-one, 3-acetyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-1-propyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrrol-2-one, 3-acetyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-1-propyl-(9CI) is a chemical compound that belongs to the pyrrolone family. It is a derivative of a natural product, which has been synthesized and studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2H-Pyrrol-2-one, 3-acetyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-1-propyl-(9CI) is not fully understood. However, it has been suggested that it may act by inhibiting specific enzymes or signaling pathways that are involved in the pathogenesis of various diseases.
Effets Biochimiques Et Physiologiques
Studies have shown that this compound can modulate various biochemical and physiological processes in cells and tissues. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. Additionally, it has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2H-Pyrrol-2-one, 3-acetyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-1-propyl-(9CI) in lab experiments include its potent biological activity and its ability to modulate multiple pathways. However, its limitations include its complex synthesis method and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of this compound. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Another potential direction is to study its mechanism of action in more detail, to better understand how it modulates various pathways. Additionally, it may be interesting to explore its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Méthodes De Synthèse
2H-Pyrrol-2-one, 3-acetyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-1-propyl-(9CI) can be synthesized through a multi-step process from a natural product. The synthesis involves the use of several reagents and catalysts, and the final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
This compound has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Additionally, it has been studied as a potential treatment for neurodegenerative diseases.
Propriétés
Numéro CAS |
186379-46-4 |
|---|---|
Nom du produit |
2H-Pyrrol-2-one, 3-acetyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-1-propyl-(9CI) |
Formule moléculaire |
C11H17NO3 |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
3-acetyl-5-hydroxy-4,5-dimethyl-1-propylpyrrol-2-one |
InChI |
InChI=1S/C11H17NO3/c1-5-6-12-10(14)9(8(3)13)7(2)11(12,4)15/h15H,5-6H2,1-4H3 |
Clé InChI |
WXCAOWHZYDRIQV-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C(=C(C1(C)O)C)C(=O)C |
SMILES canonique |
CCCN1C(=O)C(=C(C1(C)O)C)C(=O)C |
Synonymes |
2H-Pyrrol-2-one, 3-acetyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-1-propyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



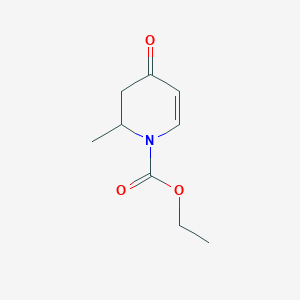
![1-[2-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B69654.png)
![1-[(S)-2-Pyrrolidinyl]cyclopentanol](/img/structure/B69655.png)
